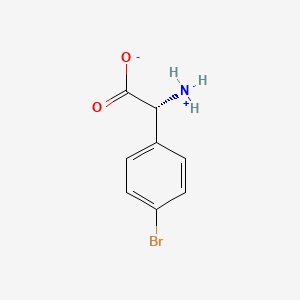
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted pyridine ring, and a hydroxyl group. Its molecular formula is C₇H₈BrN₂O.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-bromopyridine-3-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Amination Reaction: The resulting alcohol is then subjected to amination using reagents like ammonia or ammonium chloride under specific conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of optimized reactions to ensure high yield and purity. The process involves large-scale reactors and controlled conditions to maintain consistency and efficiency.
Chemical Reactions Analysis
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its amine or alcohol derivatives.
Substitution: The bromo group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) or sodium azide (NaN₃) in the presence of a base.
Major Products Formed:
Oxidation: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanoic acid.
Reduction: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanol.
Substitution: (2S)-2-Amino-2-(6-azido(3-pyridyl))ethanol.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromo group can participate in electrophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's binding affinity to biological targets.
Comparison with Similar Compounds
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: is compared with other similar compounds to highlight its uniqueness:
6-Bromopyridine-3-carbaldehyde: Lacks the amino and hydroxyl groups.
2-Aminoethanol: Lacks the bromo-substituted pyridine ring.
6-Bromopyridine-3-ol: Lacks the amino group.
This compound .
Properties
IUPAC Name |
(2S)-2-amino-2-(6-bromopyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJFRGHSYONBMS-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B8048330.png)








![(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B8048387.png)
